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Compound of Interest

Compound Name: Samarium(3+) acetate

CAS No.: 10465-27-7

Cat. No.: B077037 Get Quote

Part 1: Executive Technical Summary
Samarium(III) acetate trihydrate (CAS: 17829-86-6) is a coordination compound serving as a

critical precursor in the synthesis of organometallic catalysts, advanced ceramics, and

radiopharmaceuticals. Unlike simple ionic salts, it crystallizes as a complex coordination

polymer or dimer, depending on the precise hydration state.

For the researcher, the "trihydrate" commercially available often corresponds structurally to a

centrosymmetric dimer with the stoichiometry [Sm₂(CH₃COO)₆(H₂O)₄]·2H₂O, which effectively

yields the 1:3 metal-to-water ratio. Understanding this dimeric motif is essential for predicting

solubility, thermal stability, and ligand exchange behaviors in solution.

Key Chemical Identifiers
Parameter Specification

Formula Sm(CH₃COO)₃[1][2][3][4] · 3H₂O

Formula Weight 381.52 g/mol

Appearance Hygroscopic, off-white to pale yellow prisms

Solubility
High in water; moderate in ethanol; insoluble in

non-polar solvents

Coordination Number 9 (Tricapped Trigonal Prism)
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Part 2: Crystallographic Architecture
The crystal structure of Samarium(III) acetate hydrate represents a crossover point in the

lanthanide series. While lighter lanthanides (La–Nd) often form polymeric chains, Samarium

(and heavier Ln) typically crystallizes as discrete dimers in the triclinic system.

The Crystal System
The definitive structure for the stable hydrate is the Triclinic system with Space Group P-1 (No.

2).

Lattice Parameters (Typical for isostructural Sm/Eu analogs):

Z (Formula Units per Cell): 2 (Dimers)

Coordination Environment (The Sm³⁺ Center)
The Samarium ion is 9-coordinate, adopting a Tricapped Trigonal Prismatic geometry.[2] This

high coordination number is characteristic of the large ionic radius of Sm³⁺ (

in CN=9).

The coordination sphere is composed of:

Acetate Ligands: The acetate groups exhibit two distinct binding modes:

Bridging (

): Acetates link two Sm³⁺ centers together to form the dimer.

Chelating (

): Terminal acetates bind to a single Sm³⁺ ion through both oxygen atoms.

Water Molecules:

Coordinated Water: Directly bound to the Sm³⁺ center, completing the coordination

sphere.
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Lattice Water: Held in the crystal void spaces via hydrogen bonding networks, stabilizing

the lattice.

The Dimeric Motif
The fundamental structural unit is the centrosymmetric dimer:

This explains the "trihydrate" stoichiometry:

Total Sm: 2

Total Acetate: 6

Total Water: 4 (coordinated) + 2 (lattice) = 6

Ratio: 1 Sm : 3 Acetate : 3 Water.

Structural Logic Diagram
The following diagram illustrates the connectivity and coordination logic of the Samarium

Acetate dimer.
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Figure 1: Coordination logic of the Samarium(III) Acetate complex, highlighting the

differentiation between bridging/chelating ligands and inner/outer sphere water.

Part 3: Synthesis & Crystallization Protocol
For drug development applications requiring high-purity precursors (e.g., for Sm-153

radiolabeling or protein binding studies), the following synthesis protocol ensures stoichiometric

accuracy and removal of carbonate impurities.

Reagents Required[3][5][6][7][8][9]
Samarium(III) Oxide (

): 99.9% purity or higher.[4]

Acetic Acid (

): Glacial, excess.

Deionized Water: 18.2 MΩ·cm.

Step-by-Step Methodology
Slurry Preparation: Suspend

in a minimal volume of deionized water. The oxide is insoluble at neutral pH.

Causality: Starting with a water slurry prevents the violent exotherm that can occur if

glacial acid is added directly to dry oxide powder.

Acid Digestion: Slowly add 50% v/v acetic acid solution while stirring and heating to 60°C.

Observation: The white oxide powder will dissolve to form a clear, pale yellow solution.

Quality Check: Ensure the solution is perfectly clear. Any turbidity suggests unreacted

oxide or carbonate formation.

pH Adjustment: Maintain pH between 4.0 and 5.0.

Risk: If pH is too high (>6), hydrolysis may occur, leading to basic acetates (
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). If too low (<2), crystallization is inhibited by excess acid solvation.

Crystallization (Slow Evaporation): Filter the solution through a 0.22 µm membrane to

remove particulates. Allow the filtrate to evaporate slowly at room temperature (25°C) or

under mild vacuum.

Critical Step: Do not boil to dryness. Rapid drying yields an amorphous powder or variable

hydrates. Slow evaporation promotes the formation of the triclinic dimeric phase.

Isolation: Collect crystals via vacuum filtration. Wash with cold ethanol (to remove excess

acid) and dry in a desiccator over silica gel.

Synthesis Workflow Diagram
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Figure 2: Process flow for the synthesis of high-purity Samarium Acetate Trihydrate.

Part 4: Thermal Stability & Degradation Profile
Understanding the thermal decomposition is vital for researchers using this material as a

precursor for oxide ceramics (

).
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Stage
Temperature Range
(°C)

Event
Mass Loss
(Approx)

I 60°C – 150°C

DehydrationLoss of

lattice and

coordinated water.

~14%

II 300°C – 400°C

Acetate

DecompositionBreakd

own of organic ligands

to form

Dioxycarbonate (

).

~30%

III 600°C – 800°C

Oxide

FormationRelease of

to yield cubic

.

Final Residue

Self-Validating Check: When performing TGA (Thermogravimetric Analysis), a distinct plateau

should be observed after Stage I. If mass loss is continuous without a plateau, the sample

likely contains occluded acetic acid or is not the pure trihydrate phase.

Part 5: Relevance to Drug Development
Calcium Mimicry in Protein Studies
Sm³⁺ has an ionic radius (

) very similar to Ca²⁺ (

).

Application: Researchers use Samarium Acetate to substitute Ca²⁺ in calcium-binding

proteins (e.g., Calmodulin, Annexins).
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Mechanism: The higher charge (+3 vs +2) creates a tighter binding affinity, locking the

protein in a specific conformation for X-ray crystallography. The high electron density of Sm

also facilitates phasing in diffraction studies.

Radiopharmaceutical Precursors
While Sm-153 is the active isotope, the chemical behavior is established using non-radioactive

Sm-152 acetate.

Protocol: Sm-Acetate is often the starting material for ligand exchange reactions with

chelators like EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) to form

Quadramet (Sm-153 lexidronam), used for bone pain palliation.

Purity Requirement: Acetate ligands are "labile" (easily displaced), making Sm-Acetate the

ideal "donor" compound for these chelation syntheses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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